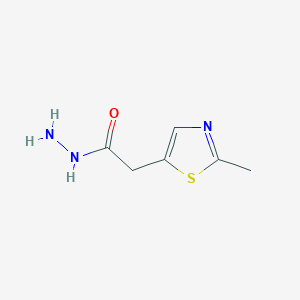![molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4](/img/structure/B14166612.png)
1-Methylbicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[321]octane is an organic compound with the molecular formula C9H16 It belongs to the bicyclic hydrocarbons family and is characterized by a bicyclo[321]octane framework with a methyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Diels-Alder reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methylbicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bicyclic structure and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Scientific Research Applications
1-Methylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[3.2.1]octane exerts its effects depends on its chemical structure and the specific reactions it undergoes. The bicyclic framework provides rigidity and stability, influencing its reactivity and interaction with other molecules. The methyl group can participate in various chemical reactions, affecting the overall behavior of the compound.
Comparison with Similar Compounds
2-Methylbicyclo[3.2.1]octane: Similar in structure but with the methyl group attached to a different carbon atom.
Bicyclo[3.2.1]octane: The parent compound without the methyl group.
2,3-Bis(methylene)bicyclo[3.2.1]octane: A derivative with additional methylene groups.
Uniqueness: 1-Methylbicyclo[3.2.1]octane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. Its distinct structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.
Properties
CAS No. |
3673-75-4 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-methylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3 |
InChI Key |
ZKPGBIKQLBHBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


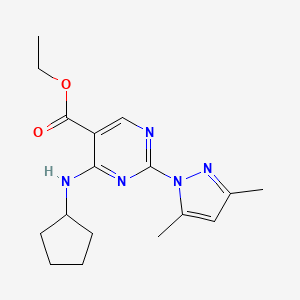
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
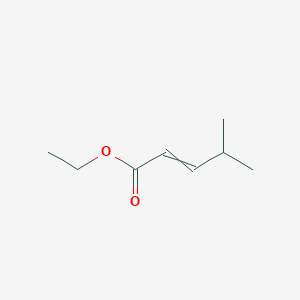
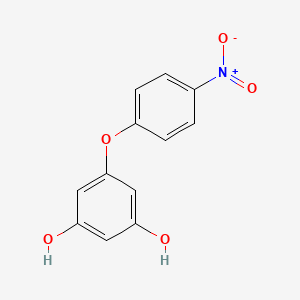

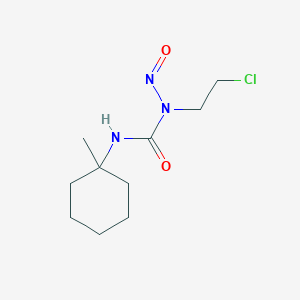
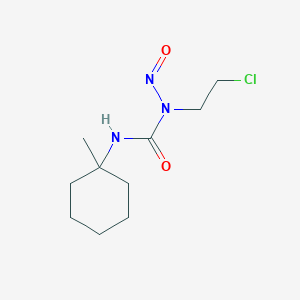
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)


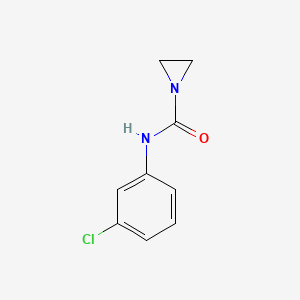
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
